Cas no 1805115-84-7 (2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol)
2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol
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- Inchi: 1S/C8H7F3N2O5/c1-17-7-6(13(15)16)4(3-14)2-5(12-7)18-8(9,10)11/h2,14H,3H2,1H3
- InChI Key: XGONPAXCRYOYGZ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(CO)=C(C(=N1)OC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- XLogP3: 1.6
- Topological Polar Surface Area: 97.4
2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086746-1g |
2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol |
1805115-84-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol
Professional Introduction to 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1805115-84-7)
2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol, a compound with the chemical identifier CAS No. 1805115-84-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyridine core, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of multiple functional groups, including 2-methoxy, 3-nitro, and 6-(trifluoromethoxy) substituents, as well as the hydroxymethyl group at the 4-position, endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The compound's structural complexity and functional diversity have positioned it as a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in the design of novel bioactive molecules targeting inflammatory and infectious diseases. The nitro group, in particular, has been extensively studied for its ability to enhance binding affinity and metabolic stability in drug molecules. Additionally, the trifluoromethoxy substituent is known for its electron-withdrawing properties, which can modulate the electronic distribution of the molecule, thereby influencing its pharmacokinetic behavior.
In the realm of medicinal chemistry, 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol has been explored as a precursor in synthesizing small-molecule inhibitors. For instance, researchers have leveraged its pyridine core to develop compounds that interact with specific enzymes involved in metabolic pathways. The methoxy and hydroxymethyl groups provide opportunities for further derivatization, allowing chemists to fine-tune the pharmacological profile of the molecule. This flexibility makes it an attractive building block for structure-activity relationship (SAR) studies.
The trifluoromethoxy group, a key feature of this compound, has been particularly noted for its role in enhancing lipophilicity and improving oral bioavailability. This property is crucial in drug design, as it ensures that the therapeutic agent can effectively reach its target site within the body. Furthermore, the nitro group can be reduced to an amine under specific conditions, opening up avenues for further functionalization and diversification of the molecular structure.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol. By integrating molecular docking simulations with quantum mechanical calculations, researchers can predict binding affinities and optimize lead compounds before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.
The compound's potential extends beyond traditional pharmaceutical applications. It has also been investigated for its agrochemical properties, where its structural features contribute to the development of novel pesticides and herbicides. The combination of electron-withdrawing groups and hydrogen-bonding capabilities makes it an effective candidate for disrupting biological pathways in pests while maintaining low toxicity to non-target organisms.
In conclusion, 2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1805115-84-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and functional groups make it a valuable scaffold for developing novel bioactive molecules targeting various diseases. As research continues to evolve, this compound is expected to play a pivotal role in advancing drug discovery and development strategies worldwide.
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